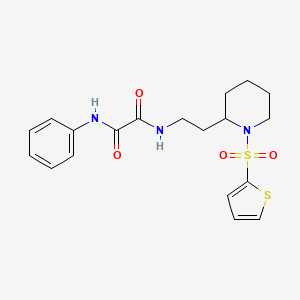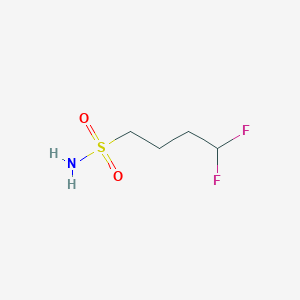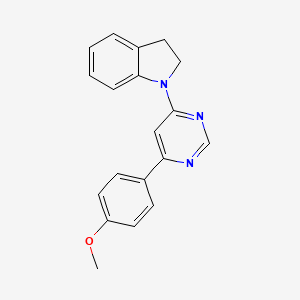![molecular formula C13H12ClN5 B2543970 3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 58347-28-7](/img/structure/B2543970.png)
3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in various studies . The methods often involve the condensation of aminopyrazole with formylated active proton compounds . The reaction conditions can vary, and some methods have been reported to use ultrasound irradiation, which can offer advantages such as shorter reaction time, higher yields, and milder conditions .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been confirmed through various spectroscopic techniques, including 1H and 13C NMR . The characteristic signals in the NMR spectra can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit various biological activities, which can be attributed to their chemical structure . The structure-activity relationships (SARs) of these compounds have been studied, revealing that certain substituents at specific positions on the pyrazolo[1,5-a]pyrimidine framework can enhance their biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary depending on the specific substituents present in the molecule . For instance, the presence of certain substituents can affect the solubility of the compound .Applications De Recherche Scientifique
Antibacterial and Antibiofilm Activities
The study by Ragab et al. synthesized 16 pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antibacterial and antibiofilm activities . Notably, five compounds (3a, 5a, 6, 9a, and 10a) demonstrated significant antibacterial effects, surpassing Erythromycin and Amikacin. Additionally, these derivatives disrupted biofilms in both Staphylococcus aureus and Pseudomonas aeruginosa. Their anti-quorum sensing (anti-QS) activity further highlights their potential as novel anti-infective agents.
Lipoxygenase Inhibition and Antioxidant Activity
In another study, eight pyrido[2,3-d]pyrimidine derivatives were characterized and evaluated as lipoxygenase (LOX) inhibitors. These compounds demonstrated potential antioxidant and anticancer activity . Further investigations into their mechanism of action could reveal novel therapeutic avenues.
Tyrosinase Inhibition
Thiazolopyrimidine derivatives, including those structurally related to our compound, have been explored for their inhibitory potency against tyrosinase . Understanding their impact on tyrosinase activity could have implications in dermatology and cosmetics.
Antibacterial Activity
A library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for antibacterial activity. Compounds a27 and a28 exhibited higher antibacterial activity than standard drugs against Gram-negative and Gram-positive bacteria . These findings underscore the compound’s potential as an antimicrobial agent.
Other Applications
While not directly studied for our compound, pyrazolo[1,5-a]pyrimidine scaffolds have been explored in diverse areas, including kinase inhibition, antiviral activity, and anti-inflammatory effects. Further research could unveil additional applications.
Mécanisme D'action
Target of Action
Pyrazolopyrimidines have been found to inhibit various kinases, including CDK2 . Chlorophenyl compounds have a wide range of targets depending on their specific structures .
Mode of Action
Pyrazolopyrimidines generally exert their effects by binding to their target proteins and inhibiting their activity . Chlorophenyl compounds can also interact with various proteins and receptors to exert their effects .
Biochemical Pathways
The specific pathways affected by pyrazolopyrimidines and chlorophenyl compounds depend on their targets. For example, if a pyrazolopyrimidine inhibits a kinase, it could affect signaling pathways regulated by that kinase .
Pharmacokinetics
The ADME properties of pyrazolopyrimidines and chlorophenyl compounds can vary widely depending on their specific structures. Some may be well absorbed and metabolized, while others may have poor bioavailability .
Result of Action
The molecular and cellular effects of pyrazolopyrimidines and chlorophenyl compounds depend on their targets and mode of action. They could potentially lead to changes in cell signaling, gene expression, or cell viability .
Action Environment
The action, efficacy, and stability of pyrazolopyrimidines and chlorophenyl compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Orientations Futures
The future directions for research on “3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more detailed studies on their synthesis, structure-activity relationships, and mechanisms of action could also be beneficial .
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-6-12(18-15)19-13(17-8)11(7-16-19)9-2-4-10(14)5-3-9/h2-7,18H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEPCPCGLXTVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NN)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2543887.png)
![1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one](/img/structure/B2543889.png)



![(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2543894.png)


![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2543901.png)

![5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2543907.png)
![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2543908.png)

![6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylic acid](/img/structure/B2543910.png)